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N-PEG3-N'-(azide-PEG3)-Cy5 excitation and emission spectra

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Compound of Interest

Compound Name: N-PEG3-N'-(azide-PEG3)-Cy5

Cat. No.: B1193243

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An In-Depth Technical Guide to **N-PEG3-N'-(azide-PEG3)-Cy5**: Properties and Applications in Bioconjugation

For researchers, scientists, and drug development professionals, **N-PEG3-N'-(azide-PEG3)-Cy5** is a valuable bifunctional linker molecule that incorporates the popular Cy5 fluorophore. This guide provides a comprehensive overview of its spectroscopic properties, detailed experimental protocols for its use in bioconjugation, and logical workflows for its application in labeling biomolecules. While specific data for **N-PEG3-N'-(azide-PEG3)-Cy5** is not readily available in public literature, the information presented here is based on closely related Cy5-PEG-azide compounds, which are expected to have nearly identical spectroscopic characteristics due to the shared Cy5 fluorophore.

Core Properties and Spectroscopic Data

N-PEG3-N'-(azide-PEG3)-Cy5 is a near-infrared (NIR) fluorescent probe functionalized with two azide groups via hydrophilic polyethylene glycol (PEG) linkers. The Cy5 core provides the fluorescent signal, while the terminal azide groups are reactive handles for "click chemistry," enabling covalent attachment to alkyne-modified biomolecules. The PEG linkers enhance water solubility and reduce non-specific binding.

The spectroscopic properties of Cy5-PEG-azide derivatives are summarized in the table below. These values are critical for designing fluorescence-based experiments, including microscopy and flow cytometry.



Property	Value	Reference
Excitation Maximum (λex)	646 nm	[1]
Emission Maximum (λem)	662 nm	[1]
Extinction Coefficient	~232,000 cm ⁻¹ M ⁻¹	[1]
Recommended Laser Lines	633 nm or 647 nm	[2]
Solubility	DMSO, DMF, DCM; low solubility in water	[1]

Experimental Protocols: Labeling Biomolecules using Click Chemistry

The primary application of **N-PEG3-N'-(azide-PEG3)-Cy5** is the fluorescent labeling of alkyne-containing biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction is highly specific and efficient, proceeding under mild, biocompatible conditions.[3][4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Labeling Oligonucleotides

This protocol provides a general procedure for labeling alkyne-modified oligonucleotides.[3][4]

Materials:

- Alkyne-modified oligonucleotide
- N-PEG3-N'-(azide-PEG3)-Cy5
- DMSO
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Ascorbic Acid solution (freshly prepared)
- 10 mM Copper(II)-TBTA (Tris(benzyltriazolylmethyl)amine) solution in 55% DMSO



Acetone (for precipitation)

Procedure:

- Dissolve the alkyne-modified oligonucleotide in water in a microcentrifuge tube.
- Add 2M TEAA buffer to a final concentration of 0.2 M.
- Add DMSO to a final concentration of 50% (v/v) and vortex to mix.
- Add the N-PEG3-N'-(azide-PEG3)-Cy5 stock solution (10 mM in DMSO) to a final concentration that is 1.5 times the oligonucleotide concentration. Vortex to mix.
- Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM. Vortex briefly.
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
- Add the 10 mM Cu(II)-TBTA solution to a final concentration of 0.5 mM to initiate the reaction.
- Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
- Incubate the reaction at room temperature overnight, protected from light.
- To precipitate the labeled oligonucleotide, add at least a 4-fold volume of cold acetone and mix well.
- Incubate at -20°C for 30 minutes.
- Centrifuge at 10,000 x q for 10 minutes to pellet the labeled oligonucleotide.
- Discard the supernatant and wash the pellet with 1 mL of cold acetone.
- Centrifuge again, discard the supernatant, and air-dry the pellet.
- Resuspend the labeled oligonucleotide in a suitable buffer for your downstream application.



Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Copper-Free Click Chemistry

For applications where the cytotoxicity of copper is a concern (e.g., live-cell imaging), a copper-free click chemistry approach using a strained alkyne, such as dibenzocyclooctyne (DBCO), can be employed.[2] The **N-PEG3-N'-(azide-PEG3)-Cy5** will react with a DBCO-modified biomolecule without the need for a copper catalyst.

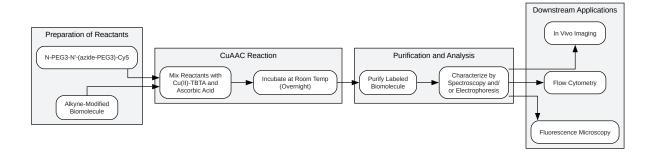
General Workflow for SPAAC:

- Prepare the DBCO-modified biomolecule of interest.
- Dissolve the N-PEG3-N'-(azide-PEG3)-Cy5 in a compatible solvent (e.g., DMSO).
- Mix the azide-containing dye with the DBCO-modified biomolecule in a suitable reaction buffer (e.g., PBS).
- Incubate at room temperature, protected from light, for 1-4 hours. The reaction progress can be monitored by fluorescence.
- Purify the labeled biomolecule using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove unreacted dye.

Experimental and Logical Workflows

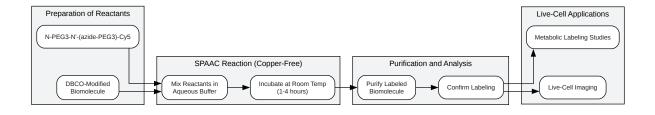
The following diagrams illustrate the logical workflows for using **N-PEG3-N'-(azide-PEG3)-Cy5** in bioconjugation experiments.





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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).



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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Signaling Pathways and Applications



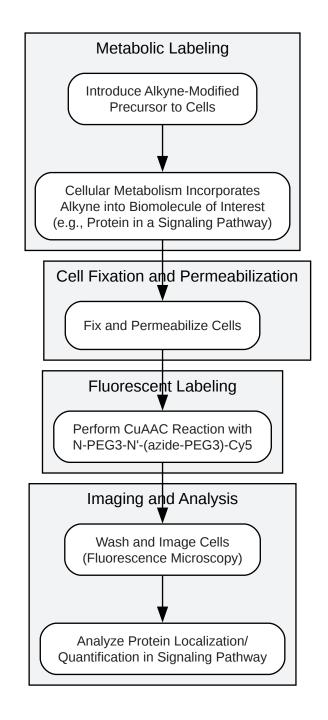




The use of **N-PEG3-N'-(azide-PEG3)-Cy5** is not directly involved in modulating signaling pathways but rather in the visualization and tracking of biomolecules that are part of these pathways. For instance, a protein of interest involved in a signaling cascade can be metabolically labeled with an alkyne-containing amino acid, followed by fluorescent tagging with this Cy5-azide probe. This allows for the investigation of protein localization, trafficking, and interactions within the cellular context of the signaling pathway.

The bifunctional nature of **N-PEG3-N'-(azide-PEG3)-Cy5**, with two azide groups, opens up possibilities for cross-linking applications or for creating higher-order molecular assemblies. For example, it can be used to link two different alkyne-modified biomolecules, facilitating studies of molecular interactions.





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Caption: Workflow for Visualizing a Protein in a Signaling Pathway.

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